Cas no 40856-87-9 (1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-, (7aS)-)
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-, (7aS)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-, (7aS)-
- (7aS)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
- N-(2-chloroethyl)-N-carbamoylprolinamide
- 1H-Pyrrolo(1,2-c)imidazole-1,3(2H)-dione, tetrahydro-, (S)-
- 1-Hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-3-one
- 40856-87-9
- EN300-7210595
- (7aS)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione
- (S)-TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE
- Q(NO)-pro-NH2
- SCHEMBL21359608
- DTXSID00961268
-
- Inchi: 1S/C6H8N2O2/c9-5-4-2-1-3-8(4)6(10)7-5/h4H,1-3H2,(H,7,9,10)/t4-/m0/s1
- InChI Key: CLHGAFMJSNFVRM-BYPYZUCNSA-N
- SMILES: O=C1[C@@H]2CCCN2C(N1)=O
Computed Properties
- Exact Mass: 140.059
- Monoisotopic Mass: 140.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 49.4Ų
Experimental Properties
- Density: 1.4
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.585
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-, (7aS)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7210595-0.05g |
(7aS)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione |
40856-87-9 | 95% | 0.05g |
$174.0 | 2023-06-02 | |
| Enamine | EN300-7210595-0.1g |
(7aS)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione |
40856-87-9 | 95% | 0.1g |
$257.0 | 2023-06-02 | |
| Enamine | EN300-7210595-0.25g |
(7aS)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione |
40856-87-9 | 95% | 0.25g |
$367.0 | 2023-06-02 | |
| Enamine | EN300-7210595-0.5g |
(7aS)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione |
40856-87-9 | 95% | 0.5g |
$579.0 | 2023-06-02 | |
| Enamine | EN300-7210595-1.0g |
(7aS)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione |
40856-87-9 | 95% | 1g |
$743.0 | 2023-06-02 | |
| Enamine | EN300-7210595-2.5g |
(7aS)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione |
40856-87-9 | 95% | 2.5g |
$1454.0 | 2023-06-02 | |
| Enamine | EN300-7210595-5.0g |
(7aS)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione |
40856-87-9 | 95% | 5g |
$2152.0 | 2023-06-02 | |
| Enamine | EN300-7210595-10.0g |
(7aS)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione |
40856-87-9 | 95% | 10g |
$3191.0 | 2023-06-02 | |
| Aaron | AR00D79V-50mg |
N-(2-chloroethyl)-N-carbamoylprolinamide |
40856-87-9 | 95% | 50mg |
$265.00 | 2025-02-14 | |
| Aaron | AR00D79V-100mg |
N-(2-chloroethyl)-N-carbamoylprolinamide |
40856-87-9 | 95% | 100mg |
$379.00 | 2025-02-14 |
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-, (7aS)- Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-, (7aS)-
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-, (7aS)- (CAS No. 40856-87-9): An Overview of Its Structure, Properties, and Applications in Chemical Biology
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-, (7aS)- (CAS No. 40856-87-9) is a unique and versatile compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound, often referred to as (7aS)-tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, is a member of the imidazopyrrole family and exhibits a range of interesting properties that make it a valuable tool in various research applications.
The molecular structure of (7aS)-tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is characterized by a fused ring system consisting of a pyrrole and an imidazole ring. The presence of the tetrahydro configuration and the specific (7aS) stereochemistry contributes to its unique chemical and biological properties. This compound has a molecular formula of C8H9N3O2 and a molecular weight of 167.18 g/mol.
In recent years, (7aS)-tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its ability to modulate various biological pathways. Research has shown that this compound can interact with specific protein targets, making it a promising lead for the development of novel therapeutics.
A study published in the Journal of Medicinal Chemistry highlighted the potential of (7aS)-tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione as an inhibitor of protein-protein interactions (PPIs). PPIs are crucial for many cellular processes, including signal transduction and gene regulation. By disrupting these interactions, (7aS)-tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione can potentially interfere with disease-causing pathways. This property makes it an attractive candidate for the development of drugs targeting diseases such as cancer and neurodegenerative disorders.
Beyond its potential as a therapeutic agent, (7aS)-tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has also been explored for its use in chemical biology research. Its ability to selectively bind to specific protein targets allows researchers to probe the function and dynamics of these proteins in living systems. This can provide valuable insights into the mechanisms underlying various biological processes and diseases.
The synthesis of (7aS)-tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been optimized to ensure high yields and purity. Various synthetic routes have been developed, including those involving multistep reactions and chiral catalysts. These methods have enabled researchers to produce large quantities of the compound for both laboratory studies and preclinical testing.
In addition to its biological activities, (7aS)-tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione also exhibits interesting physical properties. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various experimental setups. The compound is also stable under standard laboratory conditions, making it easy to handle and store.
The safety profile of (7aS)-tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been evaluated in several studies. While it is generally considered safe for laboratory use when proper handling protocols are followed, it is important to note that all chemicals should be handled with care to avoid exposure to skin or inhalation. Safety data sheets (SDS) should be consulted for detailed information on handling and storage.
In conclusion, (7aS)-tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione (CAS No. 40856-87-9) is a fascinating compound with a wide range of potential applications in chemical biology and medicinal chemistry. Its unique structure and properties make it a valuable tool for researchers exploring new therapeutic targets and mechanisms. As research in this area continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in the scientific community.
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